3,3-difluoro-4-(furan-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one
Overview
Description
3,3-difluoro-4-(furan-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The presence of the furan and methoxyphenyl groups in this compound adds to its chemical complexity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-4-(furan-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: This can be achieved through a cyclization reaction involving a suitable β-lactam precursor.
Introduction of the Furan Group: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing reagent.
Addition of the Difluoro Group: The difluoro groups can be introduced through a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Methoxyphenyl Group: This step typically involves a nucleophilic substitution reaction where the methoxyphenyl group is introduced using a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-4-(furan-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics or anticancer agents.
Industry: Used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,3-difluoro-4-(furan-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the difluoro and furan groups can enhance its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3,3-difluoro-4-(furan-2-yl)-1-phenylazetidin-2-one: Similar structure but lacks the methoxy group.
3,3-difluoro-4-(thiophen-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one: Contains a thiophene ring instead of a furan ring.
3,3-difluoro-4-(furan-2-yl)-1-[(4-hydroxyphenyl)methyl]azetidin-2-one: Contains a hydroxy group instead of a methoxy group.
Uniqueness
The presence of both the furan and methoxyphenyl groups in 3,3-difluoro-4-(furan-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one makes it unique compared to its analogs. These groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,3-difluoro-4-(furan-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-20-11-6-4-10(5-7-11)9-18-13(12-3-2-8-21-12)15(16,17)14(18)19/h2-8,13H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPMJISKIODOLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C(C2=O)(F)F)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501159772 | |
Record name | 3,3-Difluoro-4-(2-furanyl)-1-[(4-methoxyphenyl)methyl]-2-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501159772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326615-15-0 | |
Record name | 3,3-Difluoro-4-(2-furanyl)-1-[(4-methoxyphenyl)methyl]-2-azetidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=326615-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Difluoro-4-(2-furanyl)-1-[(4-methoxyphenyl)methyl]-2-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501159772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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